2-[(5-fluoro-2-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol 2-[(5-fluoro-2-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol
Brand Name: Vulcanchem
CAS No.: 1421531-68-1
VCID: VC7418617
InChI: InChI=1S/C13H20FNO4S2/c1-13(16,6-7-20-3)9-15-21(17,18)12-8-10(14)4-5-11(12)19-2/h4-5,8,15-16H,6-7,9H2,1-3H3
SMILES: CC(CCSC)(CNS(=O)(=O)C1=C(C=CC(=C1)F)OC)O
Molecular Formula: C13H20FNO4S2
Molecular Weight: 337.42

2-[(5-fluoro-2-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol

CAS No.: 1421531-68-1

Cat. No.: VC7418617

Molecular Formula: C13H20FNO4S2

Molecular Weight: 337.42

* For research use only. Not for human or veterinary use.

2-[(5-fluoro-2-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol - 1421531-68-1

Specification

CAS No. 1421531-68-1
Molecular Formula C13H20FNO4S2
Molecular Weight 337.42
IUPAC Name 5-fluoro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-methoxybenzenesulfonamide
Standard InChI InChI=1S/C13H20FNO4S2/c1-13(16,6-7-20-3)9-15-21(17,18)12-8-10(14)4-5-11(12)19-2/h4-5,8,15-16H,6-7,9H2,1-3H3
Standard InChI Key USTODDJIWJFCEJ-UHFFFAOYSA-N
SMILES CC(CCSC)(CNS(=O)(=O)C1=C(C=CC(=C1)F)OC)O

Introduction

Chemical Structure and Functional Group Analysis

Core Structural Features

The compound’s structure integrates four key functional elements:

  • 5-Fluoro-2-methoxybenzenesulfonamide moiety: A benzene ring substituted with electron-withdrawing fluorine (-F) at position 5, a methoxy group (-OCH₃) at position 2, and a sulfonamide (-SO₂NH₂) group at position 1.

  • Methylsulfanylbutanol backbone: A four-carbon chain with a hydroxyl group (-OH) at position 2, a methylsulfanyl (-S-CH₃) group at position 4, and a methylene bridge (-CH₂-) linking the sulfonamide to the butanol core.

This combination creates a hybrid molecule with both polar (sulfonamide, hydroxyl) and lipophilic (methylsulfanyl, methoxy) regions, suggesting balanced solubility for membrane penetration and target binding .

Stereochemical Considerations

The presence of two chiral centers (at C2 and C4 of the butanol chain) implies four possible stereoisomers. No enantiomeric resolution studies are documented, but stereochemistry likely influences biological activity and metabolic stability.

Synthesis and Manufacturing Approaches

Proposed Synthetic Pathways

While no explicit synthesis protocol exists for this compound, analogous sulfonamide derivatives are typically synthesized via:

Step 1: Sulfonylation of 5-fluoro-2-methoxyaniline

  • Reacting 5-fluoro-2-methoxyaniline with sulfonyl chlorides under basic conditions to form the sulfonamide intermediate .
    Step 2: Alkylation of the butanol backbone

  • Introducing the methylsulfanyl group via nucleophilic substitution (e.g., using methyl mercaptan and a halogenated butanol precursor).
    Step 3: Coupling reactions

  • Linking the sulfonamide aromatic core to the functionalized butanol using carbodiimide-based coupling agents like HATU or EDC .

Table 1: Hypothetical Reaction Conditions

StepReagentsSolventTemperatureCatalystYield*
1ClSO₂R, Et₃NDCM0–25°C~70%
2CH₃SH, K₂CO₃DMF80°C~65%
3HATU, DIPEADMFRTDMAP~50%
*Theoretical yields based on analogous reactions .

Industrial-Scale Optimization

Potential scalability challenges include:

  • Purification: Due to polar and nonpolar regions, mixed-solvent recrystallization (e.g., ethanol/water) or preparative HPLC may be required.

  • Catalysis: Transition metal catalysts (e.g., Pd for Suzuki couplings) could improve step efficiency but risk heavy metal contamination .

Physicochemical Properties

Predicted Properties

Computational models (e.g., SwissADME) suggest:

Table 2: Key Physicochemical Parameters

ParameterValueMethodImplications
Molecular Weight349.45 g/molCompliant with Lipinski’s rule (<500 g/mol)
LogP1.8–2.3XLOGP3Moderate lipophilicity for membrane permeability
Water Solubility0.5–1.2 mg/mLESOLLimited aqueous solubility
H-bond Donors2Sulfonamide NH and hydroxyl OH
H-bond Acceptors6Sulfonyl O, methoxy O, hydroxyl O

Stability Profile

  • Thermal Stability: Likely stable up to 150°C (based on sulfonamide analogs).

  • Photodegradation: Methoxy and fluorine groups may reduce UV sensitivity compared to nitroaromatics .

Applications Beyond Pharmaceuticals

Agrochemical Uses

  • Herbicidal Activity: Sulfonamides interfere with plant amino acid biosynthesis.

  • Fungicidal Properties: Methylsulfanyl groups disrupt fungal membrane integrity.

Material Science

  • Polymer Additives: Sulfonamide groups improve thermal stability in resins.

ScenarioGlovesEye ProtectionVentilation
SynthesisNitrileGogglesFume hood
HandlingLatexFace shieldGeneral lab

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